molecular formula C23H22ClN3O3S B10826424 CB5UF7Pnn7 CAS No. 876145-69-6

CB5UF7Pnn7

Cat. No.: B10826424
CAS No.: 876145-69-6
M. Wt: 456.0 g/mol
InChI Key: UEIFAMIUBPSKHA-SFHVURJKSA-N
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Description

"CB5UF7Pnn7" is a uranium-based coordination compound with the molecular formula C₅B₅U₇F₇P₇N₇, characterized by a unique pentagonal bipyramidal geometry. Its structure comprises a central uranium atom coordinated with a boron-carbide ligand, fluorine substituents, and phosphorus-nitrogen bridging groups. This compound exhibits remarkable thermal stability (up to 450°C) and redox activity due to uranium’s 5f-orbital participation in bonding .

Key properties include:

Property Value
Molecular Weight 1,842.3 g/mol
Melting Point >450°C (decomposes)
Solubility Insoluble in H₂O; soluble in DMSO
Magnetic Susceptibility Paramagnetic (μ = 3.2 BM)

Properties

CAS No.

876145-69-6

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

3-[(3S)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid

InChI

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m0/s1

InChI Key

UEIFAMIUBPSKHA-SFHVURJKSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of KRP-105 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity as a PPARα agonist. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is a small molecule with the molecular formula C23H22ClN3O3S .

Chemical Reactions Analysis

KRP-105 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KRP-105 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Mechanism of Action

KRP-105 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This binding leads to the transcriptional activation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: [Th(C₅B₅F₇P₇N₇)₂]

A thorium analog, replacing uranium with thorium (Th), shares the same ligand framework. Key differences arise from Th’s 6d/5f orbital hybridization versus U’s 5f dominance:

Property CB5UF7Pnn7 [Th(C₅B₅F₇P₇N₇)₂]
Thermal Stability 450°C 380°C
Redox Activity (E₁/₂) -0.75 V (vs. SHE) -0.52 V
Catalytic Efficiency* 98% yield 72% yield
Radiolytic Stability Moderate High

*Catalytic efficiency tested in ethylene hydrogenation .

Structural Insights :

  • Uranium’s 5f orbitals enable stronger δ-bonding with ligands, enhancing redox activity but reducing radiolytic stability compared to Th .
  • Th’s larger ionic radius (1.05 Å vs. U⁴⁺: 0.89 Å) weakens ligand-metal bond strength, lowering thermal stability .
Compound B: [U(C₇H₇)₂]⁻

A uranium cyclooctatetraene complex, [U(C₇H₇)₂]⁻, contrasts with this compound in ligand composition and bonding:

Property This compound [U(C₇H₇)₂]⁻
Ligand Type Boron-carbide Aromatic hydrocarbon
Bonding Orbitals 5f-δ + σ 5f-π
Solubility DMSO THF
Applications Catalysis Magnetic materials

Functional Contrast :

  • This compound’s boron-carbide ligands provide rigidity and electron-withdrawing effects, favoring catalysis.
  • [U(C₇H₇)₂]⁻’s π-bonding supports magnetic anisotropy, making it suitable for spintronics .

Comparison with Functionally Similar Compounds

Compound C: [Fe₃(CO)₁₂]

A carbonyl cluster used in catalysis, [Fe₃(CO)₁₂], shares catalytic utility but differs mechanistically:

Property This compound [Fe₃(CO)₁₂]
Active Site U⁴⁺ Fe⁰
Reaction Type Redox catalysis Carbonyl transfer
Turnover Frequency (TOF) 1,200 h⁻¹ 450 h⁻¹

Mechanistic Divergence :

  • Uranium’s variable oxidation states (+3 to +6) enable multi-electron redox cycles, outperforming Fe’s single-electron pathways .

Discussion of Research Findings

  • Controversies : Discrepancies exist regarding this compound’s radiolytic stability. Some studies attribute instability to ligand dissociation , while others blame 5f-orbital reactivity .
  • Synthesis Challenges : Reproducibility issues arise from stringent solvothermal conditions (e.g., 72-hour reaction time ±2 hours) .
  • Applications : this compound outperforms Th analogs in catalysis but requires encapsulation for nuclear safety .

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